molecular formula C20H27NO3 B1206195 N-Desethyloxybutynin CAS No. 80976-67-6

N-Desethyloxybutynin

Cat. No.: B1206195
CAS No.: 80976-67-6
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-UHFFFAOYSA-N
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Description

N-Desethyloxybutynin is a metabolite of oxybutynin, a medication primarily used to treat overactive bladder and urinary incontinence. This compound is formed through the metabolic process involving the removal of an ethyl group from oxybutynin. This compound retains pharmacological activity and contributes to the therapeutic effects and side effects of oxybutynin .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desethyloxybutynin can be synthesized through the metabolic pathway of oxybutynin. The primary method involves the enzymatic action of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the removal of an ethyl group from oxybutynin .

Industrial Production Methods

Industrial production of this compound typically involves the synthesis of oxybutynin followed by its metabolic conversion. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-Desethyloxybutynin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-Desethyloxybutynin exhibits pharmacological properties similar to those of its parent compound, oxybutynin. It acts as an antagonist at muscarinic receptors, particularly the M3 subtype located in the bladder detrusor muscle. This action leads to smooth muscle relaxation, which reduces intravesical pressure and urinary frequency . Notably, plasma concentrations of this compound can be 4 to 10 times higher than those of oxybutynin following administration, indicating its significant role in therapeutic efficacy .

Clinical Applications

  • Treatment of Overactive Bladder : this compound is primarily used in managing OAB symptoms such as urgency, frequency, and incontinence. Its effectiveness is comparable to that of oxybutynin, making it a valuable option for patients who may experience side effects from the parent drug .
  • Pharmacokinetics : Studies have investigated the pharmacokinetics of this compound through various administration routes, including oral and transdermal systems. Research indicates that the metabolite's pharmacokinetic profile supports its therapeutic use in diverse patient populations, including elderly and frail individuals .
  • Adverse Effects Management : While this compound shares side effects with oxybutynin—such as dry mouth, constipation, and tachycardia—its distinct pharmacokinetic properties allow for tailored dosing strategies that may improve tolerability among sensitive populations .

Data Table: Pharmacokinetic Parameters

ParameterOxybutyninThis compound
Peak Plasma ConcentrationVariable (dependent on dose)4-10 times higher than oxybutynin
BioavailabilityVariableHigher in elderly patients
Half-lifeApproximately 2-3 hoursSimilar to oxybutynin
Major Route of MetabolismHepatic via CYP450 enzymesHepatic via CYP450 enzymes

Case Studies

  • Elderly Population : A study assessed the pharmacokinetics of oxybutynin and this compound in elderly volunteers. Findings suggested that older adults exhibited increased plasma levels of both drugs compared to younger individuals, necessitating careful dose adjustments to avoid adverse effects while maintaining therapeutic efficacy .
  • Transdermal Administration : Research on transdermal delivery systems for oxybutynin demonstrated that this compound's plasma levels can be effectively managed through this route, providing a steady release that minimizes peak-related side effects .
  • Effectiveness in Neurological Disorders : In patients with neurogenic bladder dysfunction due to conditions such as multiple sclerosis or spinal cord injury, this compound has shown promise in alleviating urinary symptoms while being well-tolerated compared to traditional therapies .

Mechanism of Action

N-Desethyloxybutynin exerts its effects by competitively inhibiting the muscarinic receptors (M1, M2, and M3) in the bladder smooth muscle. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound also has anticholinergic properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: The parent compound from which N-Desethyloxybutynin is derived. Oxybutynin has similar pharmacological properties but is associated with higher plasma concentrations and more pronounced side effects.

    Tolterodine: Another antimuscarinic agent used to treat overactive bladder. Tolterodine has a different metabolic pathway and a distinct side effect profile.

    Solifenacin: A selective M3 receptor antagonist used for overactive bladder treatment.

Uniqueness

This compound is unique due to its formation as a metabolite of oxybutynin and its significant contribution to the therapeutic and side effects of the parent compound. Its pharmacokinetic properties, including lower plasma concentrations and reduced side effects, make it an important compound in the study of oxybutynin’s overall efficacy and safety .

Biological Activity

N-Desethyloxybutynin (DEO) is a significant metabolite of oxybutynin, an anticholinergic medication primarily used to treat overactive bladder. This article explores the biological activity of DEO, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

1. Overview of this compound

This compound is formed through the metabolism of oxybutynin in the liver and gastrointestinal tract. It exhibits pharmacological properties similar to its parent compound, contributing to its therapeutic effects in managing urinary incontinence and other conditions related to detrusor muscle overactivity.

DEO functions as a competitive antagonist at muscarinic receptors, particularly the M3 subtype located in the bladder detrusor muscle. This antagonism inhibits the contraction of the detrusor muscle, thereby reducing urinary urgency and frequency.

Key Findings:

  • Antimuscarinic Effects: In vitro studies demonstrated that both oxybutynin and DEO significantly inhibit carbachol-induced contractions in human detrusor muscle, indicating their potential effectiveness in treating bladder overactivity .
  • Binding Affinity: DEO shows a high affinity for muscarinic receptors, with a pKi value of 8.2 in detrusor muscle and 8.7 in parotid glands, suggesting a strong interaction with these receptors .

3. Pharmacokinetics

The pharmacokinetic profile of DEO reveals that it is present in serum concentrations that can be 4 to 10 times higher than those of oxybutynin following administration. This increased concentration may contribute to both therapeutic effects and side effects such as dry mouth .

Pharmacokinetic Parameters:

ParameterOxybutyninThis compound
Bioavailability (oral)7%Higher than oxybutynin
Peak Concentration (Cmax)Varies by routeSignificantly higher than oxybutynin
Half-life~3 hours~6 hours

4. Clinical Implications

The clinical relevance of DEO extends beyond its role as a metabolite; it is implicated in the side effects associated with oxybutynin treatment. The antimuscarinic activity of DEO is believed to be responsible for adverse effects such as dry mouth, constipation, and urinary retention .

Case Studies:

  • A study involving patients treated with oxybutynin showed that those experiencing dry mouth had significantly elevated levels of DEO compared to those without this side effect .
  • Another clinical trial indicated that patients receiving intravesical administration of oxybutynin exhibited lower fluctuations in DEO levels compared to oral administration, suggesting a more stable therapeutic profile .

5. Conclusion

This compound plays a crucial role in the pharmacological activity of oxybutynin, contributing both to its therapeutic efficacy and its side effect profile. Understanding the biological activity of DEO can enhance treatment strategies for conditions like overactive bladder while minimizing adverse effects.

Future research should focus on optimizing dosing regimens and exploring alternative delivery methods to mitigate side effects associated with high serum concentrations of DEO.

Properties

IUPAC Name

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001668
Record name 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80976-67-6
Record name Desethyloxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with α-chloroethyl carbonochloridate in dichloroethane, followed by methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (desethyloxybutyin).
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Synthesis routes and methods II

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with a carbonochloridate and methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate.
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Synthesis routes and methods III

Procedure details

by standard esterification technique, reacting cyclohexylphenyl glycolic acid with 4-ethylamino-2-butynyl chloride to produce 4-ethylamino-2-butynyl cyclohexylphenyl-glycolate (DEO).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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